8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[45]decan-3-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by a Dean-Stark apparatus to remove water, which drives the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost of reagents, and safety protocols.
Chemical Reactions Analysis
Types of Reactions
8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-ulcer and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is thought to be due to its ability to inhibit gastric acid secretion and protect the gastric mucosa . The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
Pyrazolo[3,4-b]pyridines: These compounds have similar spiro structures and are known for their biomedical applications.
Uniqueness
8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
8-(oxane-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c17-12-9-14(10-15-12)3-5-16(6-4-14)13(18)11-1-7-19-8-2-11/h11H,1-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMMYBJKNNUEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3(CC2)CC(=O)NC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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